REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1([F:20])[CH2:13][CH2:12][CH:11]([CH:14]2[CH2:18][NH:17][C:16](=O)[CH2:15]2)[CH2:10][CH2:9]1>C1COCC1>[F:20][C:8]1([F:7])[CH2:9][CH2:10][CH:11]([CH:14]2[CH2:15][CH2:16][NH:17][CH2:18]2)[CH2:12][CH2:13]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
397.6 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)C1CC(NC1)=O)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by water at 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered on celite
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)C1CNCC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |